

Application Notes and Protocols for Copper- Catalyzed Cross-Coupling Reactions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for key **copper**-catalyzed cross-coupling reactions. The methodologies outlined are foundational for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. **Copper** catalysis offers a cost-effective and less toxic alternative to palladium-catalyzed systems for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann condensation is a classic **copper**-catalyzed reaction for the formation of diaryl ethers (C-O coupling) and N-aryl amines (C-N coupling, often referred to as the Goldberg reaction). Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

Data Presentation: Ligand Effects on Ullmann-Type Reactions

The choice of ligand is crucial for the efficiency of Ullmann-type reactions. Below is a summary of the performance of various ligands in **copper**-catalyzed C-O and C-N bond formation.



Entr y	Aryl Halid e	Nucl eoph ile	Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p. (°C)	Time (h)	Yield (%)	Refer ence
C-O Coupl ing										
1	4- Chlor onitro benze ne	Phen ol	Cul (10)	None	K₂CO ₃	Pyridi ne	150	24	>90	[1]
2	1- Brom o-4- chloro benze ne	p- Creso I	CuBr (0.05)	Oxalo hydra zide L1 (0.1)	K₃PO 4	DMS O	100	24	>99	[2]
3	1- Brom o-4- chloro benze ne	p- Creso I	CuBr (0.01 25)	Oxalo hydra zide L1 (0.02	K₃PO 4	DMS O	100	36	85	[2]
C-N Coupl ing (Gold berg React ion)										
4	lodob enzen e	Piperi dine	Cul (5)	N- Methy Iglyci	TBP M	DMS O	RT	3	97	[3]



				ne (10)						
5	2- lodot oluen e	2- Pyrrol idone	Cul (5)	(S)-N-Methy lpyrrol idine-2-carbo xylate (10)	K₃PO 4	DMS O	110	5	85	[4]
6	Aryl Bromi de	Anilin e	CuBr (5)	DBO (10)	K₂CO ₃	Dioxa ne	130	24	80-95	[5]
7	Aryl Chlori de	Anilin e	CuBr (5)	DBO (10)	K ₂ CO	Dioxa ne	130	24	75-90	[5]

DBO: N,N'-Dibenzyloxalamide; TBPM: Tetrabutylphosphonium Malonate

Experimental Protocols

Protocol 1: Ullmann C-O Coupling with an Oxalohydrazide Ligand[2]

- To a dry Schlenk tube under an argon atmosphere, add CuBr (0.0125 mol%), oxalohydrazide ligand L1 (0.025 mol%), and K₃PO₄ (2.0 mmol).
- Add DMSO (2 mL) and stir the mixture at room temperature for 1 hour.
- Add the aryl bromide (1.0 mmol) and the phenol (1.2 mmol).
- Seal the tube and heat the reaction mixture at 100 °C for 36 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.

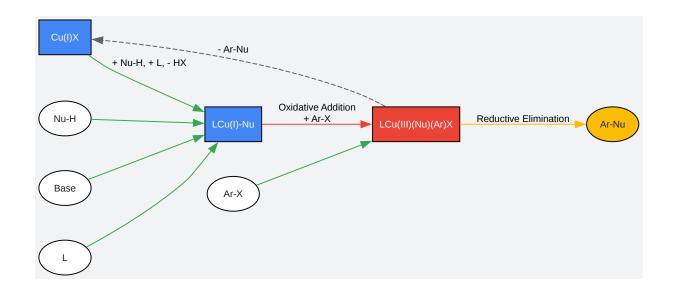


- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction)[4]

- In a glovebox, charge a screw-capped vial with CuI (5 mol%), (S)-N-methylpyrrolidine-2carboxylate (10 mol%), and K₃PO₄ (2.0 mmol).
- Add the aryl iodide (1.0 mmol), the amide (1.2 mmol), and DMSO (2 mL).
- Seal the vial and heat the mixture at 110 °C for 5 hours.
- Cool the reaction to room temperature, and quench with aqueous ammonia.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
- Concentrate the solution and purify the residue by flash chromatography.

Visualization of Reaction Mechanisms





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Caption: Catalytic cycle of the Ullmann Condensation.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly versatile method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While traditionally palladium-catalyzed, **copper**(I) serves as a crucial co-catalyst and can also be used as the primary catalyst in some systems.

Data Presentation: Copper-Catalyzed Sonogashira Reactions

The following table summarizes representative conditions and yields for **copper**-catalyzed Sonogashira-type couplings.



Entr y	Aryl Halid e	Alky ne	Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p. (°C)	Time (h)	Yield (%)	Refer ence
1	4- lodoa nisole	Phen ylacet ylene	Cul (10)	1,10- Phen anthr oline (30)	KF/AI 2O3	Tolue ne	110	24	78	[1]
2	lodob enzen e	Phen ylacet ylene	Cul (5)	I- Methi onine (10)	K₂CO ₃	DMS O	120	12	95	[6]
3	4- lodot oluen e	Phen ylacet ylene	[Cu(C H₃CN)₄]BF₄ (25)	Terpy ridine (25)	K₂CO ³	DMS O	50	16	91	[7]
4	o- Iodoa niline	Phen ylacet ylene	(PPh ₃) ₂ CuB H ₄ (5)	None	DBU	Neat	120	24	>99	[6]

Experimental Protocol

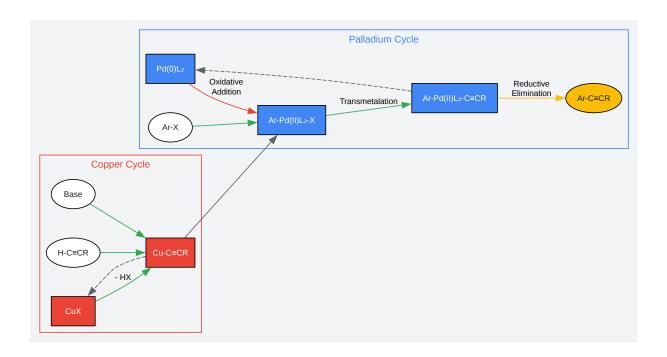
Protocol 3: **Copper**-Catalyzed Sonogashira Coupling[1]

- To a dried flask, add CuI (10 mol%), 1,10-phenanthroline (30 mol%), and KF/Al₂O₃ (5.0 mmol).
- Add toluene (5 mL), the aryl iodide (1.0 mmol), and the terminal alkyne (1.2 mmol).
- Reflux the mixture at 110 °C for 24 hours under an inert atmosphere.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Filter the solid and wash with ethyl acetate.



• Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualization of Reaction Mechanism



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Caption: Catalytic cycles of the Sonogashira Coupling.

Copper-Catalyzed Buchwald-Hartwig Type Amination

While the Buchwald-Hartwig amination is predominantly known as a palladium-catalyzed reaction, **copper**-based systems, often referred to as Goldberg-type reactions, provide a



valuable alternative for the formation of C-N bonds, particularly with certain substrates and under specific conditions.

Data Presentation: Copper-Catalyzed Amination of Aryl Halides

The following table presents data on the **copper**-catalyzed amination of aryl halides with various amines and ligands.

Entr y	Aryl Halid e	Amin e	Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p. (°C)	Time (h)	Yield (%)	Refer ence
1	Aryl Chlori de	Morp holine	Cul (5)	MEA PYO (10)	CS ₂ C	DMF	130	24	70-85	[8]
2	Aryl Bromi de	Benz ylami ne	Cul (5)	L8 (10)	NaOT MS	DMS O	24	16	90	[9]
3	Aryl Chlori de	Piperi dine	Cul (1)	L5 (2)	NaOt Bu	Tolue ne	55	16	95	[10]
4	Aryl Bromi de	Anilin e	Cul (1)	N,N'- Bis(fu ran-2- ylmet hyl)ox alami de (2)	K₂CO ₃	Dioxa ne	100	24	85-95	[5]

MEAPYO: 2-Mesitylamino pyridine-1-oxide; L8: Anionic N¹,N²-diarylbenzene-1,2-diamine ligand; L5: Sterically hindered N¹,N²-diaryl diamine ligand; NaOTMS: Sodium trimethylsilanolate

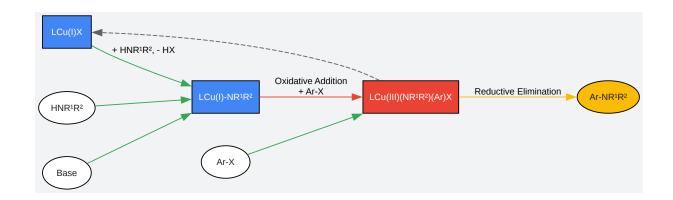
Experimental Protocol



Protocol 4: Copper-Catalyzed Amination of Aryl Chlorides[10]

- In a nitrogen-filled glovebox, add CuI (1 mol%), ligand L5 (2 mol%), and NaOtBu (1.5 mmol) to an oven-dried vial.
- Add toluene (1 mL), the aryl chloride (1.0 mmol), and the amine (1.2 mmol).
- Seal the vial with a Teflon-lined cap and remove it from the glovebox.
- Stir the reaction mixture at 55 °C for 16 hours.
- After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization of Reaction Mechanism



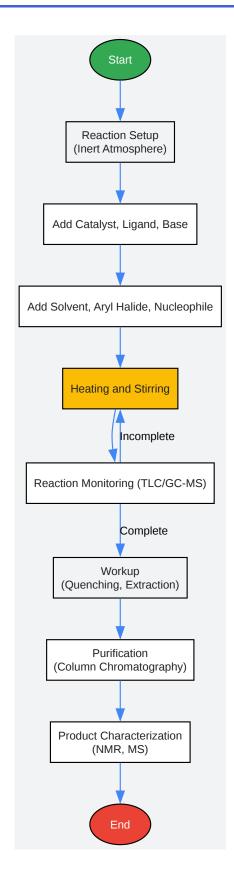
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Caption: Proposed catalytic cycle for Cu-catalyzed amination.

Experimental Workflow Overview

The general workflow for setting up a **copper**-catalyzed cross-coupling reaction is outlined below. All manipulations involving the **copper** catalyst and ligands should be performed under an inert atmosphere to prevent oxidation and ensure reproducibility.





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Caption: General experimental workflow for cross-coupling.



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